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molecular formula C10H20O B8598008 2-Cyclooctylethanol

2-Cyclooctylethanol

Cat. No. B8598008
M. Wt: 156.26 g/mol
InChI Key: RKASTVFCFAUCIG-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of ethyl cyclooctylideneacetate (969 mg) in ethanol (40 mL) was added 10% palladium-carbon (60 mg). The solution was stirred under hydrogen atmosphere at room temperature for 64 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure. To a solution of the resulting residue (920 mg) in diethyl ether (40 mL) was added lithium aluminum hydride (132 mg) under ice cooling. The solution was stirred under ice cooling for 30 minutes and then water (0.13 mL), and a 15% aqueous sodium hydroxide solution (0.13 mL) were successively added thereto. The solution was stirred at room temperature for 15 minutes, to which water (0.39 mL) was then added. The solution was stirred for additional 30 minutes, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=2:1) to give the title compound (680 mg).
Quantity
969 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[CH:9][C:10](OCC)=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[CH:1]1([CH2:9][CH2:10][OH:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
969 mg
Type
reactant
Smiles
C1(CCCCCCC1)=CC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
60 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred under hydrogen atmosphere at room temperature for 64 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the resulting residue (920 mg) in diethyl ether (40 mL) was added lithium aluminum hydride (132 mg) under ice cooling
STIRRING
Type
STIRRING
Details
The solution was stirred under ice cooling for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
water (0.13 mL), and a 15% aqueous sodium hydroxide solution (0.13 mL) were successively added
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 15 minutes, to which water (0.39 mL)
Duration
15 min
ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
The solution was stirred for additional 30 minutes
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
C1(CCCCCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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